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An examination of post-marketing surveillance and real-world evidence confirms the

foundational findings of the RE-LY trial, supporting the efficacy and safety profile of dabigatran

in patients with non-valvular atrial fibrillation (NVAF). This guide provides a comprehensive

comparison of dabigatran with warfarin, drawing upon data from the pivotal RE-LY trial and

subsequent independent validation studies.

The Randomized Evaluation of Long-Term Anticoagulant Therapy (RE-LY) trial was a landmark

study that demonstrated dabigatran's efficacy and safety against warfarin for stroke prevention

in NVAF.[1][2] Specifically, the trial showed that dabigatran 150 mg twice daily was more

effective than warfarin in preventing stroke and systemic embolism, with similar rates of major

bleeding, while the 110 mg dose had similar rates of stroke and systemic embolism but lower

rates of major bleeding compared to warfarin.[1][2] Following its approval, numerous

independent studies, including large-scale observational studies and meta-analyses, have

sought to validate these findings in real-world clinical practice.

This guide synthesizes the quantitative data from these key studies, outlines the methodologies

employed, and provides a visual representation of the validation process.

Data Presentation: RE-LY Trial vs. Real-World
Evidence
The following tables summarize the key efficacy and safety outcomes from the RE-LY trial and

subsequent real-world observational studies and meta-analyses, comparing dabigatran (both
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110 mg and 150 mg twice daily doses) with warfarin.

Table 1: Efficacy Outcomes - Stroke and Systemic Embolism

Study/Analysis

Dabigatran 110 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
CI)

Dabigatran 150 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
CI)

RE-LY Trial 0.91 (0.74 - 1.11)[2] 0.66 (0.53 - 0.82)[2]

Real-World Meta-Analysis

(Romanelli et al., 2016)
Not separately analyzed 0.92 (0.84 - 1.01)[3][4]

Danish Nationwide Cohort

(Larsen et al., 2013)
Not significantly different Not significantly different

Meta-Analysis (Carmo et al.,

2016)
Not separately analyzed

0.86 (0.74 - 0.99) (Ischemic

Stroke)[5]

Table 2: Safety Outcomes - Major Bleeding

Study/Analysis

Dabigatran 110 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
CI)

Dabigatran 150 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
CI)

RE-LY Trial 0.80 (0.69 - 0.93)[6] 0.93 (0.81 - 1.07)[6]

Danish Nationwide Cohort

(Larsen et al., 2013)
Not significantly different Not significantly different

Meta-Analysis (Carmo et al.,

2016)
Not separately analyzed 0.79 (0.69 - 0.89)[5]

Table 3: Safety Outcomes - Intracranial Bleeding
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Study/Analysis

Dabigatran 110 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
CI)

Dabigatran 150 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
CI)

RE-LY Trial
0.31 (0.20 - 0.49)

(Hemorrhagic Stroke)[2]

0.26 (0.16 - 0.42)

(Hemorrhagic Stroke)[2]

Real-World Meta-Analysis

(Romanelli et al., 2016)
0.49 (Not further specified) 0.44 (0.34 - 0.59)[3][4]

Danish Nationwide Cohort

(Larsen et al., 2013)
aHR: 0.24 (0.08 - 0.56)[7] aHR: 0.08 (0.01 - 0.40)[7]

Meta-Analysis (Carmo et al.,

2016)
Not separately analyzed 0.45 (0.38 - 0.52)[5]

Table 4: Safety Outcomes - Gastrointestinal Bleeding

Study/Analysis

Dabigatran 110 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
CI)

Dabigatran 150 mg vs.
Warfarin (Hazard
Ratio/Relative Risk, 95%
CI)

RE-LY Trial Not significantly different 1.50 (1.19 - 1.89)[3]

Real-World Meta-Analysis

(Romanelli et al., 2016)

Reduced or similar risk in

patients <75 years
1.23 (1.01 - 1.50)[3][4]

Danish Nationwide Cohort

(Larsen et al., 2013)
aHR: 0.60 (0.37 - 0.93)[7] Not significantly different

Meta-Analysis (Carmo et al.,

2016)
Not separately analyzed 1.13 (1.00 - 1.28)[5]

Experimental Protocols
The independent validation of the RE-LY trial findings primarily comes from post-marketing

surveillance and real-world observational studies. The methodologies of these studies are

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0262293
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0262293
https://pubmed.ncbi.nlm.nih.gov/26812933/
https://www.ahajournals.org/doi/abs/10.1161/circoutcomes.115.002369
https://pubmed.ncbi.nlm.nih.gov/23562920/
https://pubmed.ncbi.nlm.nih.gov/23562920/
https://pubmed.ncbi.nlm.nih.gov/27465747/
https://pubmed.ncbi.nlm.nih.gov/26812933/
https://pubmed.ncbi.nlm.nih.gov/26812933/
https://www.ahajournals.org/doi/abs/10.1161/circoutcomes.115.002369
https://pubmed.ncbi.nlm.nih.gov/23562920/
https://pubmed.ncbi.nlm.nih.gov/27465747/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


designed to assess the effectiveness and safety of dabigatran in a broader, more diverse

patient population than that of a randomized controlled trial.

Post-Marketing Surveillance (PMS) Methodologies
Post-marketing surveillance utilizes several strategies to monitor the safety and efficacy of a

drug after it has been approved for public use.[7]

Prospective Cohort Studies: These studies enroll patients who are newly prescribed

dabigatran and follow them over time to record clinical outcomes.[8] Data collected typically

includes patient demographics, comorbidities, concomitant medications, and the incidence of

events such as stroke, bleeding, and mortality.[8] A key example is a Japanese PMS study

that prospectively enrolled patients with NVAF starting dabigatran to assess its long-term

safety and effectiveness.[8]

Retrospective Cohort Studies: These studies use existing data from large healthcare

databases, such as national patient registries or insurance claims databases.[3]

Researchers identify cohorts of patients who have been treated with dabigatran and a

comparator (usually warfarin) and compare their outcomes.

Systematic Reviews and Meta-Analyses: These studies systematically identify, appraise, and

synthesize the results of multiple independent studies (often observational studies in the

case of post-marketing surveillance) to provide a more robust estimate of the treatment

effect.[3][5]

Key Methodological Components of Real-World Studies
Patient Selection: Real-world studies typically have broader inclusion criteria than clinical

trials.[9] They often include patients who would have been excluded from the RE-LY trial,

such as those with a higher bleeding risk or more comorbidities.[9] For instance, a study

from the US Veterans Health Administration included patients with non-valvular atrial

fibrillation and a CHADS2 or CHA2DS2-VASc score of ≥1 who filled a dabigatran

prescription.[9]

Data Sources: Data is often sourced from national health registries, electronic health

records, and insurance claims databases.[3]
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Statistical Analysis: To minimize bias inherent in observational studies, researchers employ

advanced statistical techniques. A common and crucial method is propensity score matching

or weighting.[2] This technique aims to balance the baseline characteristics of the dabigatran

and warfarin groups to create a more comparable comparison, mimicking the randomization

of a clinical trial.[2] Cox proportional hazards models are then typically used to compare the

risk of outcomes between the treatment groups.[7]

Mandatory Visualization
The following diagram illustrates the logical flow from the initial RE-LY trial to its independent

validation through various real-world evidence approaches.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0262293
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0262293
https://pubmed.ncbi.nlm.nih.gov/23562920/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pivotal Clinical Trial

Independent Validation (Real-World Evidence)

Key Findings & Confirmation

RE-LY Trial
(Randomized Controlled Trial)

Post-Marketing Surveillance

Informs need for
real-world data

Observational Cohort Studies
(Prospective & Retrospective)

Generates data for

Systematic Reviews &
Meta-Analyses

Synthesized in

Comparable or Favorable
Stroke Prevention

Consistent Safety Profile:
- Lower Intracranial Bleeding
- Variable GI Bleeding Risk

Click to download full resolution via product page

Caption: Logical workflow from the RE-LY trial to its independent validation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b069435?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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